molecular formula C20H20N6O B11236693 N~4~-(3-methoxyphenyl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3-methoxyphenyl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11236693
M. Wt: 360.4 g/mol
InChI Key: RBIUXEAZIUSQPU-UHFFFAOYSA-N
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Description

N4-(3-METHOXYPHENYL)-N6,N6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-METHOXYPHENYL)-N6,N6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The reaction conditions are meticulously controlled to minimize by-products and maximize yield .

Chemical Reactions Analysis

Types of Reactions

N4-(3-METHOXYPHENYL)-N6,N6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N4-(3-METHOXYPHENYL)-N6,N6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its role in inhibiting CDKs, which are involved in cell cycle regulation.

    Medicine: Potential therapeutic agent for treating cancers by inhibiting CDK6, a protein kinase involved in cell proliferation.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The compound exerts its effects primarily by inhibiting cyclin-dependent kinases (CDKs). It binds to the active site of CDK6, preventing its interaction with cyclin D, which is necessary for cell cycle progression. This inhibition leads to cell cycle arrest and potentially induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(3-METHOXYPHENYL)-N6,N6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK6. This makes it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C20H20N6O

Molecular Weight

360.4 g/mol

IUPAC Name

4-N-(3-methoxyphenyl)-6-N,6-N-dimethyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C20H20N6O/c1-25(2)20-23-18(22-14-8-7-11-16(12-14)27-3)17-13-21-26(19(17)24-20)15-9-5-4-6-10-15/h4-13H,1-3H3,(H,22,23,24)

InChI Key

RBIUXEAZIUSQPU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)OC

Origin of Product

United States

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